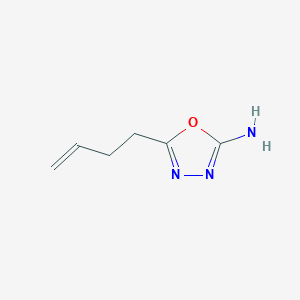

5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine

Overview

Description

“5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine” is a compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are heterocyclic compounds that contain a five-membered ring with two carbons, one oxygen atom, and two nitrogen atoms . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the use of a solution of a precursor molecule in a suitable solvent, to which other reagents are added . The exact method can vary depending on the specific molecules involved .Molecular Structure Analysis

The molecular structure of “5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine” includes a 1,3,4-oxadiazole ring, which is a five-membered ring with two carbons, one oxygen atom, and two nitrogen atoms . The molecular formula is C6H9N3O .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazole derivatives can be complex and varied, depending on the specific molecules involved . They can involve various mechanisms, such as the inhibition of growth factors, enzymes, and kinases .Scientific Research Applications

Anticancer Applications

1,3,4-Oxadiazoles have been extensively studied for their anticancer properties. They are known to inhibit various enzymes and proteins that contribute to cancer cell proliferation . For instance, they can target enzymes like thymidylate synthase, HDAC, topoisomerase II, and thymidine phosphorylase, which are crucial in the pathogenesis of cancer . The ability to selectively interact with these biological targets makes 5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine a promising scaffold for developing novel anticancer drugs.

Antimicrobial and Antiviral Activities

The oxadiazole nucleus is associated with strong antimicrobial and antiviral activities. Derivatives of 1,3,4-oxadiazole have been shown to possess antibacterial, antiviral, and antimycobacterial properties, making them valuable in the treatment of infectious diseases .

Neuropharmacological Effects

Compounds with the 1,3,4-oxadiazole moiety have been found to exhibit neuropharmacological effects, including anticonvulsant and antidepressant activities. They can interact with receptors in the central nervous system, offering potential therapeutic benefits for neurological disorders .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of 1,3,4-oxadiazole derivatives make them candidates for the development of new pain management and anti-inflammatory drugs. They can contribute to increased pharmacological activity by participating in hydrogen bonding interactions with receptors .

Agricultural Applications

In agriculture, 1,3,4-oxadiazole derivatives are explored for their potential as building blocks for novel herbicides, fungicides, insecticides, and plant growth regulators. Their diverse biological activities can be harnessed to protect crops and improve yields .

Material Science Applications

The 1,3,4-oxadiazole scaffold has emerged as a valuable building block in material science. It has been employed in the synthesis of organic semiconductors, which are crucial for various optoelectronic applications, indicating its potential in the development of functional materials with diverse properties .

Environmental Science Applications

While specific environmental applications of 5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine are not directly reported, the broader class of 1,3,4-oxadiazoles may contribute to the development of materials with energetic properties. These materials could have applications in environmental remediation or as components in sensors for environmental monitoring .

Biochemical Research

In biochemical research, 1,3,4-oxadiazole derivatives are used to study enzyme inhibition and receptor-ligand interactions. They serve as tools to understand biochemical pathways and mechanisms, which is fundamental in the discovery of new drugs and therapeutic agents .

Mechanism of Action

Target of Action

The primary targets of 5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine are Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction and other functions .

Mode of Action

5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine interacts with its targets, AChE and BChE, by inhibiting their activity. This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased acetylcholine levels can then enhance the transmission of nerve signals .

Biochemical Pathways

The inhibition of AChE and BChE by 5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine affects the cholinergic pathway. This pathway is involved in various physiological processes, including muscle contraction, heart rate regulation, and learning and memory functions. The increased acetylcholine levels resulting from AChE and BChE inhibition can enhance these processes .

Pharmacokinetics

Similar compounds with a 1,3,4-oxadiazole ring are known to be highly soluble in water and other polar solvents , which can influence their absorption and distribution

Result of Action

The inhibition of AChE and BChE by 5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine leads to an increase in acetylcholine levels. This can enhance nerve signal transmission, potentially improving muscle contraction and cognitive functions. The specific molecular and cellular effects of 5-but-3-en-1-yl-1,3,4-oxadiazol-2-amine require further investigation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine. For instance, the azide group in similar compounds can control the melting point and increase the energy of the compound . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances in the environment.

Future Directions

properties

IUPAC Name |

5-but-3-enyl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-3-4-5-8-9-6(7)10-5/h2H,1,3-4H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBUPIUJNJNYPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=NN=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677743 | |

| Record name | 5-(But-3-en-1-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219827-75-4 | |

| Record name | 5-(3-Buten-1-yl)-1,3,4-oxadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219827-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(But-3-en-1-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Dimethylamino)propyl]urea hydrochloride](/img/structure/B1520360.png)

![[1-(Benzenesulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1520362.png)

![[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1520363.png)

![7-Amino-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium chloride](/img/structure/B1520369.png)

![4-[(Propane-2-sulfonyl)methyl]aniline](/img/structure/B1520374.png)

![2-[(Diphenylmethyl)amino]acetic acid hydrochloride](/img/structure/B1520381.png)